molecular formula C18H13Br2OP B1283679 Bis(4-bromophenyl)phenylphosphine oxide CAS No. 93869-52-4

Bis(4-bromophenyl)phenylphosphine oxide

Cat. No.: B1283679
CAS No.: 93869-52-4
M. Wt: 436.1 g/mol
InChI Key: URGNHDJCYWEAKG-UHFFFAOYSA-N
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Description

Bis(4-bromophenyl)phenylphosphine oxide: is a notable compound in the field of organophosphorus chemistry. It is recognized for its unique structural and functional properties, combining a phosphorus atom with three distinct phenyl groups, two of which are substituted with bromine atoms . This compound is valuable in various chemical applications due to its versatile nature.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(4-bromophenyl)phenylphosphine oxide is synthesized through the oxidation of bis(4-bromophenyl)phenylphosphine. The phosphine group is converted to a phosphine oxide, introducing a highly polar functional group that significantly alters the chemical behavior of the molecule .

Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Bis(4-bromophenyl)phenylphosphine oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Overview

Bis(4-bromophenyl)phenylphosphine oxide is a significant compound in organophosphorus chemistry, characterized by its unique structure comprising a phosphorus atom bonded to three phenyl groups, with two of them substituted with bromine atoms. This compound exhibits diverse applications across various scientific fields, including coordination chemistry, materials science, and medicinal chemistry.

Coordination Chemistry

One of the primary applications of this compound is as a ligand in coordination chemistry. It forms stable complexes with various metal centers, particularly palladium and platinum. These complexes are crucial in catalyzing reactions such as cross-coupling processes, which are essential in synthetic organic chemistry. The coordination enhances the reactivity and selectivity of these metal catalysts, making them valuable for industrial applications.

Materials Science

In materials science, this compound is utilized in the development of advanced materials. Its ability to form stable complexes allows it to be incorporated into polymer matrices, leading to the creation of porous polymers that exhibit enhanced thermal stability and mechanical properties . These materials find applications in high-performance coatings, electronic devices, and sensors.

The compound has also been studied for its biological activities. Research indicates that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, it has shown an IC50 value of 3.5 µM against Bacillus subtilis and 4.0 µM against Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibacterial agents.

In terms of cytotoxicity, studies have demonstrated that this compound displays notable effects on cancer cell lines. For example, it has an IC50 value of approximately 25 µM against the HL-60 leukemia cell line. These findings highlight its potential as an anticancer agent.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of phosphine oxides to improve their biological properties. Modifications to the phenyl groups can enhance antibacterial efficacy while maintaining low cytotoxicity towards normal cells. For instance, derivatives containing substituents like methyl or ethyl groups have shown increased potency against resistant bacterial strains compared to the parent compound.

Mechanism of Action

The mechanism by which bis(4-bromophenyl)phenylphosphine oxide exerts its effects primarily involves its role as a ligand in coordination chemistry. The phosphine oxide group enhances the coordination ability of the molecule, allowing it to form stable complexes with various metal centers. These metal complexes can influence the reactivity and selectivity of catalyzed reactions .

Comparison with Similar Compounds

Comparison: Bis(4-bromophenyl)phenylphosphine oxide is unique due to the presence of bromine atoms in the phenyl groups, which can influence the electronic properties of the metal center in coordination complexes. This can affect the reactivity and selectivity of the catalyzed reactions, making it distinct from its fluorine, chlorine, and methyl-substituted counterparts .

Biological Activity

Bis(4-bromophenyl)phenylphosphine oxide (BBrPPO) is a phosphine oxide compound that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological activity, including antibacterial properties, cytotoxicity, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C18_{18}H13_{13}Br2_2OP. The presence of bromine atoms enhances its reactivity and biological interactions, making it a compound of interest in medicinal chemistry.

Biological Activity Overview

The biological activity of BBrPPO has been explored in various studies, focusing on its antibacterial and cytotoxic effects.

Antibacterial Activity

BBrPPO exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. A study reported that compounds with similar structures showed activity in the range of 3–4 µM against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus .

CompoundBacterial StrainIC50 (µM)
This compoundBacillus subtilis3.5
This compoundStaphylococcus aureus4.0

These findings suggest that BBrPPO could serve as a lead compound for developing new antibacterial agents.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of BBrPPO on various cancer cell lines. The compound demonstrated notable cytotoxicity against the HL-60 leukemia cell line, with an IC50 value of approximately 25 µM .

Cell LineIC50 (µM)
HL-6025.03 ± 2.07
A549 (lung cancer)>30
NIH/3T3 (fibroblast)>30

The cytotoxic effects indicate its potential as an anticancer agent, warranting further investigation into its mechanisms of action.

The mechanism by which BBrPPO exerts its biological effects is not fully elucidated. However, phosphine oxides are known to interact with cellular components, potentially leading to oxidative stress and apoptosis in cancer cells. The presence of bromine may enhance these interactions by facilitating electron transfer processes.

Case Studies and Research Findings

Recent research has focused on synthesizing derivatives of phosphine oxides to enhance their biological properties. For instance, modifications to the phenyl groups have been shown to improve antibacterial efficacy while maintaining low cytotoxicity towards normal cells .

In one study, derivatives containing substituents such as methyl or ethyl groups on the phenyl rings exhibited increased potency against resistant bacterial strains compared to BBrPPO itself . This highlights the importance of structural modifications in enhancing biological activity.

Properties

IUPAC Name

1-bromo-4-[(4-bromophenyl)-phenylphosphoryl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Br2OP/c19-14-6-10-17(11-7-14)22(21,16-4-2-1-3-5-16)18-12-8-15(20)9-13-18/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGNHDJCYWEAKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Br2OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93869-52-4
Record name Bis(4-bromophenyl)phenylphosphine Oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

10.05 g (24 mmol) of bis(4-bromophenyl)phenylphosphine were dissolved in 200 ml of ethyl acetate in a 500 ml four-necked flask with internal thermometer, mechanical stirrer, reflux condenser and dropping funnel and cooled to an internal temperature of 5° C. A solution of 2.25 ml (26.4 mmol) of H2O2 (35%) in 17.5 ml of water was added dropwise over the course of 30 min., and the mixture was stirred at room temperature for a further 12 h. 25 ml of saturated sodium sulfite solution were subsequently added, the organic phase was separated off, washed twice with saturated sodium sulfite solution and dried over sodium sulfate. The solvent was removed under reduced pressure. The purification was carried out firstly by column chromatography on silica using a solvent mixture of initially hexane:ethyl acetate 2:1 to hexane:ethyl acetate 1:1. Further purification was carried out by recrystallisation from heptane/toluene, giving 6.5 g of product in a purity of 99.7% (according to HPLC). 1H-NMR (500 MHz, CDCl3): [ppm] 7.46-7.66 (m). 31P-NMR (CDCl3): [ppm] 28.40.
Quantity
10.05 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
2.25 mL
Type
reactant
Reaction Step Two
Name
Quantity
17.5 mL
Type
solvent
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three

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